![molecular formula C17H23N3O2 B1273709 叔丁基N-[1-(4-氰基苯基)哌啶-4-基]氨基甲酸酯 CAS No. 344566-78-5](/img/structure/B1273709.png)

叔丁基N-[1-(4-氰基苯基)哌啶-4-基]氨基甲酸酯

描述

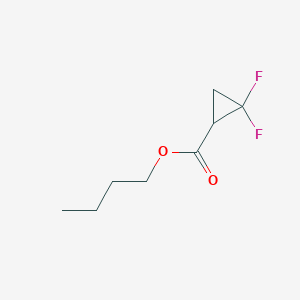

Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

头孢托沙的合成

头孢托沙: 是一种新型的第五代头孢菌素类抗生素,具有广谱抗菌活性,对革兰氏阳性菌和革兰氏阴性菌均具有强效活性,包括多重耐药的铜绿假单胞菌 。叔丁基N-[1-(4-氰基苯基)哌啶-4-基]氨基甲酸酯是头孢托沙合成中的重要中间体。 合成涉及多个步骤,包括胺化、还原、酯化、三苯甲基保护和缩合,从1-甲基-1H-吡唑-5-胺开始 .

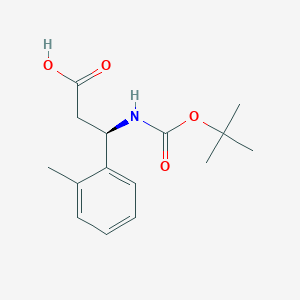

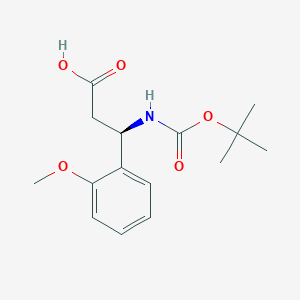

手性选择性合成

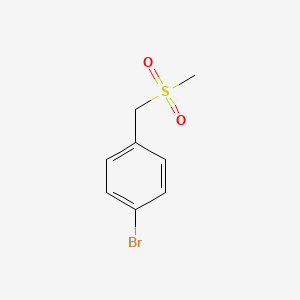

该化合物用于酮还原酶辅助合成手性选择性叔丁基{5-[(4-氰基苯基)(羟基)甲基]-2-氟苯基}氨基甲酸酯 。该过程对于实现高手性选择性至关重要,这在制药行业中对于生产对映体纯物质具有重要意义。 该合成的最佳条件包括40°C的温度、pH 7.0以及特定的酶和底物负载量,以实现超过99%的手性选择性 .

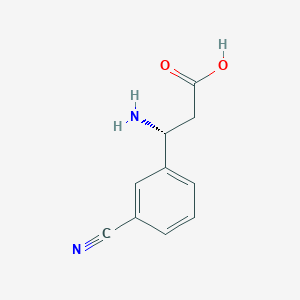

抗抑郁药物前体

叔丁基N-[1-(4-氰基苯基)哌啶-4-基]氨基甲酸酯是抗抑郁药物(如西酞普兰和艾司西酞普兰草酸盐)合成中的初步成分 。 这些药物通过选择性抑制5-羟色胺(5-HT)的摄取发挥作用,对抑郁症和焦虑症具有治疗作用 .

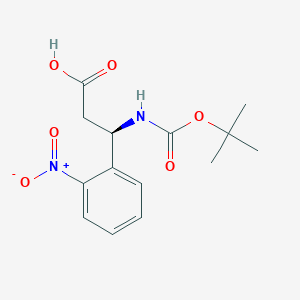

苯甲醇中间体

该化合物还参与各种苯甲醇(特别是氯苯甲醇)的合成,这些是制备尼福泮的中间体 。 尼福泮是一种非阿片类镇痛药,用于缓解中度至重度疼痛,并具有肌肉松弛剂和抗抑郁剂的特性 .

哌嗪衍生物

哌嗪及其衍生物(包括叔丁基N-[1-(4-氰基苯基)哌啶-4-基]氨基甲酸酯)是合成各种有机化合物(如酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮)的宝贵构件 。这些衍生物在药物化学和药物开发中具有多种应用。

生物学评价

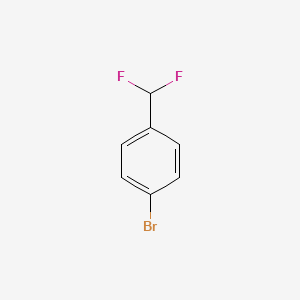

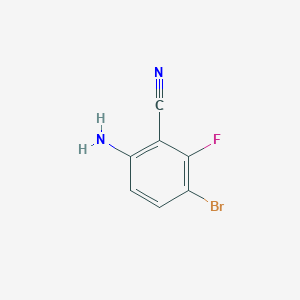

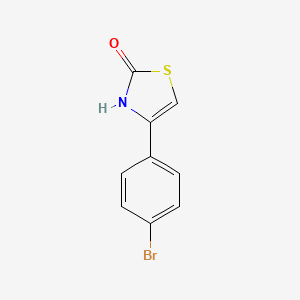

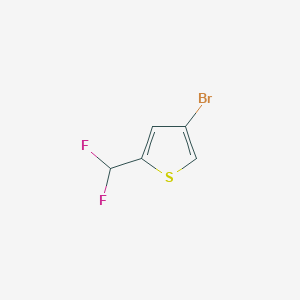

该化合物已对其生物活性(特别是其抗菌特性)进行了评价。 该化合物的修饰,例如在苯环的特定位置引入二氟基团,可以影响其抗菌强度和功效 .

作用机制

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

The depolarization of the bacterial cytoplasmic membrane induced by this compound suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the development of protacs, which are designed to induce the degradation of specific proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

A compound with a similar structure has been reported to induce the depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial effect .

属性

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKMRJBIMLSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383443 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344566-78-5 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。